Methyl chloroacetate
Overview
Description
Methyl chloroacetate (MCA) is a chemical compound that has been utilized in various applications, including as an extraction solvent for enhancing the separation and concentration of neutral compounds in environmental water samples . It is also a key intermediate in the synthesis of other chemicals and has been used in phase transfer catalysis to produce methyl (methylthio) acetate .
Synthesis Analysis
The synthesis of MCA can be achieved through different methods. One approach involves the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, yielding methyl (methylthio) acetate . Another method for synthesizing carbon-14 labeled MCA involves a two-step process starting from carbon-14 labeled dimethyl oxalate, which is a convenient oxalyl chloride equivalent .
Molecular Structure Analysis
Methyl chloroacetate exhibits polymorphism, which means it can exist in different crystalline forms. Raman, IR, and 35Cl NQR spectroscopic studies have shown that there are at least two polymorphic phases in solid MCA . The conformational properties of MCA have been discussed, and it is proposed that both cis and gauche isomers exist in the liquid phase, with the cis isomer remaining in both crystalline phases .
Chemical Reactions Analysis
MCA has been used in various chemical reactions. For instance, it has been employed as an extraction solvent coupled with micellar electrokinetic chromatography for the separation of neutral compounds . Additionally, MCA is involved in the synthesis of methyl (methylthio) acetate through the reaction with sodium methanethiolate . Furthermore, methyl dichlorofluoroacetate, which can be prepared from MCA, has been used in a zinc(0)–copper(I) chloride-promoted reaction with carbonyl compounds to synthesize (Z)-α-fluoro-α,β-unsaturated carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of MCA are influenced by its molecular structure and the presence of polymorphic phases. The vibrational spectra and thermal analysis provide insights into these properties . MCA's utility as an extraction solvent also highlights its chemical properties, such as its ability to enhance the concentration of analytes in liquid-liquid semimicroextraction .
Scientific Research Applications
Synthesis and Medicinal Applications
Methyl chloroacetate (MCA) has been used in the synthesis of various pharmacologically active compounds. For instance, Romanenko et al. (2018) synthesized 7-n-butyl-3-methyl-8-thioxanthine derivatives using MCA, which showed significant hypoglycemic activity, suggesting potential applications in diabetes treatment (Romanenko et al., 2018). Similarly, Dewangan et al. (2015) used MCA in synthesizing 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives with analgesic and anti-inflammatory properties (Dewangan et al., 2015).
Analytical and Environmental Chemistry
MCA serves as an effective solvent in analytical chemistry. Wang et al. (2007) demonstrated its use as an extraction solvent coupled with micellar electrokinetic chromatography for separating neutral compounds, enhancing concentration in environmental water samples (Wang et al., 2007). Sheng (2011) also reported similar applications of MCA in liquid-liquid semimicroextraction for environmental sample analysis (Sheng, 2011).
Industrial Applications
In industrial chemistry, MCA is utilized in various synthetic processes. Wei (2008) reported the synthesis of methyl chloroacetate from chloroacetic acid and methanol under microwave irradiation, indicating its utility in efficient chemical synthesis (Wei, 2008). Yu-ping (2004) used MCA in the synthesis of methyl (methylthio) acetate via phase transfer catalysis, highlighting its role in simplifying chemical processes (Yu-ping, 2004).
Environmental Safety Studies
Studies have also explored the environmental and biological impacts of MCA. Qi-ai (2005) investigated the effects of MCA on rat testis tissue and serum testosterone levels, contributing to the understanding of its environmental safety (Qi-ai, 2005).
Safety And Hazards
Methyl chloroacetate is highly flammable and insoluble in water . It is extremely corrosive to the eyes, skin, nose, throat, and upper respiratory tract . Inhalation may be fatal as a result of spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . Symptoms of exposure include burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting .
properties
IUPAC Name |
methyl 2-chloroacetate | |
---|---|---|
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InChI |
InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3 | |
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InChI Key |
QABLOFMHHSOFRJ-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)CCl | |
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Molecular Formula |
C3H5ClO2 | |
Record name | METHYL CHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID9041576 | |
Record name | Methyl chloroacetate | |
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Molecular Weight |
108.52 g/mol | |
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Physical Description |
Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C | |
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Flash Point |
125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c. | |
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Solubility |
In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2 | |
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Density |
1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
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Vapor Density |
1.24 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650 | |
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Product Name |
Methyl chloroacetate | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
96-34-4 | |
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Melting Point |
-26 °F (USCG, 1999), -32.3 °C, -32.1 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.